(2-Chloro-5-isopropylphenyl)boronic acid
Overview
Description
“(2-Chloro-5-isopropylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C9H12BClO2 . It is a solid substance and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
Boronic acids, including “(2-Chloro-5-isopropylphenyl)boronic acid”, are generally non-toxic and stable, making them suitable for various synthetic reactions . They can be used in metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The InChI code for “(2-Chloro-5-isopropylphenyl)boronic acid” is 1S/C9H12BClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Boronic acids have been widely used in a range of organic reactions . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .
Physical And Chemical Properties Analysis
“(2-Chloro-5-isopropylphenyl)boronic acid” has a molecular weight of 198.45 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 198.0618875 g/mol . The topological polar surface area is 40.5 Ų .
Scientific Research Applications
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Sensing Applications : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
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Biochemical Tools : Boronic acids can be used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
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Separation Technologies : Boronic acids can be used in separation technologies .
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Therapeutics : Boronic acids can be used in the development of therapeutics .
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Synthetic Receptors : Boronic acids can be used in the development of synthetic receptors for low molecular compounds .
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Suzuki-Miyaura Coupling : Boronic acids are commonly used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .
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Organic Synthesis : Boronic acids are used in organic synthesis for the formation of carbon-carbon bonds . The Suzuki-Miyaura coupling is a notable example of this, where boronic acids are used to couple with aryl halides .
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Drug Discovery : Boronic acids are often used in drug discovery due to their ability to form reversible covalent bonds with proteins. This allows for the development of highly selective and potent inhibitors .
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Diagnostics : Boronic acids can be used in the development of diagnostic tools. They can bind to saccharides and can therefore be used in the detection and quantification of glucose, which is particularly useful in the management of diabetes .
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Material Science : Boronic acids can be used in the development of new materials. For example, they can be used in the synthesis of boron-containing polymers .
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Agriculture : Some boronic acids have shown potential as herbicides .
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Chemical Synthesis : Boronic acids are used in various chemical reactions, including the Suzuki-Miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction .
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Bioconjugation : Boronic acids can react with diols to form boronate esters, allowing for the attachment of various molecules to biomolecules .
Safety And Hazards
“(2-Chloro-5-isopropylphenyl)boronic acid” is associated with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Boronic acids, including “(2-Chloro-5-isopropylphenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests a promising future for the study and application of boronic acids in medicinal chemistry .
properties
IUPAC Name |
(2-chloro-5-propan-2-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMGNGCZOAXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-isopropylphenyl)boronic acid |
Synthesis routes and methods
Procedure details
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